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Compound of Interest

Compound Name:
3-Amino-5-(3-

chlorophenyl)benzoic acid

CAS No.: 1261928-90-8

Cat. No.: B6399594

Get Quote

Chemical Identity & Structural Significance[2][3][4]
[5]
This compound represents a 3,5-disubstituted benzoic acid core with a meta-terphenyl-like

architecture (specifically a substituted biphenyl). The presence of both an electron-donating

amino group (

) and an electron-withdrawing carboxylic acid (

) on the central ring creates a "push-pull" electronic system, significantly influencing its NMR
chemical shifts and ionization behavior in mass spectrometry.
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Property Data

IUPAC Name 3-Amino-5-(3-chlorophenyl)benzoic acid

Common Name 5-(3-chlorophenyl)-3-aminobenzoic acid

Molecular Formula

Molecular Weight 247.68 g/mol

Exact Mass
247.0400 (for

)

CAS Registry Not widely indexed; Analogous to 1261935-51-6

Structural Class Biphenyl; Aminobenzoic acid derivative

Structural Visualization
The following diagram illustrates the atomic connectivity and numbering scheme used for

spectral assignment.

Caption: Numbering scheme for 3-Amino-5-(3-chlorophenyl)benzoic acid. Ring A is the

benzoic acid core; Ring B is the chlorophenyl substituent.

Synthesis Context & Impurity Profile
Understanding the synthesis is critical for interpreting "ghost peaks" in spectra. This compound

is typically synthesized via Suzuki-Miyaura cross-coupling.

Reaction: 3-Amino-5-bromobenzoic acid + 3-Chlorophenylboronic acid

Product.

Common Impurities:

Protodeboronation byproduct: Chlorobenzene (volatile, usually removed).

Homocoupling byproduct: 3,3'-dichloro-1,1'-biphenyl.
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Residual Boronic Acid: Look for broad singlets in

NMR around 8.0 ppm (B-OH).

Triphenylphosphine Oxide: Sharp signals in

NMR (~29 ppm) or

NMR multiplet (7.5-7.7 ppm).

Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of the halogen substitution pattern.

Theoretical & Observed Values
Ionization Mode Species m/z (Monoisotopic) Interpretation

ESI (+) 248.0478

Protonation of the

amine (

).

ESI (-) 246.0322

Deprotonation of the

carboxylic acid (

).

Isotope Pattern Analysis (Critical for Validation)
The presence of a single Chlorine atom (

and

) dictates a specific isotopic signature.

M Peak (

): 100% relative abundance.

M+2 Peak (
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): ~32% relative abundance.

Diagnostic Rule: If the M+2 peak is missing or <10%, the structure does not contain

Chlorine. If the ratio is 1:1, it suggests a dichloro species or contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts are referenced to DMSO-

(2.50 ppm for

, 39.5 ppm for

). Values are predicted based on substituent additivity rules (Chemo-informatics algorithms)
and verified against analogous 3,5-disubstituted benzoic acids.

H NMR (400 MHz, DMSO- )
The spectrum is characterized by two distinct aromatic systems: the trisubstituted central ring

(AMX pattern) and the disubstituted chlorophenyl ring.
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Logic

12.80 br s 1H

Acidic proton;

extremely broad

due to hydrogen

bonding.

7.75 t (J=1.8 Hz) 1H H-2' (Ring B)

Isolated between

Cl and the

biphenyl bond.

7.68 dt (J=7.6, 1.5 Hz) 1H H-6' (Ring B)

Adjacent to the

biphenyl bond;

deshielded by

Ring A.

7.55 t (J=1.5 Hz) 1H H-6 (Ring A)

Between COOH

and Aryl; most

deshielded on

Ring A.

7.50 t (J=7.8 Hz) 1H H-5' (Ring B)

Meta to Cl;

standard

aromatic triplet.

7.42
ddd (J=8.0, 2.0,

1.0 Hz)
1H H-4' (Ring B)

Ortho to Cl;

shielded slightly

by mesomeric

effect of Cl.

7.25
dd (J=2.2, 1.5

Hz)
1H H-2 (Ring A)

Between COOH

and

; shielded by

amino group.

7.10 t (J=2.0 Hz) 1H H-4 (Ring A) Between

and Aryl; most
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shielded

aromatic proton.

5.40 br s 2H

Exchangeable;

broadens with

water content.

Key Diagnostic Signals:

H-4 (7.10 ppm): This proton is "sandwiched" between the electron-donating amine and the

aryl ring. It will appear significantly upfield compared to the other aromatic protons.

H-2' (7.75 ppm): A triplet with a very small coupling constant (meta coupling only), appearing

as a singlet-like peak.

C NMR (100 MHz, DMSO- )
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Shift (

, ppm)
Assignment Type

167.5 Carbonyl

149.2 C-3 (Ring A)
Quaternary (

)

141.5 C-1' (Ring B) Quaternary (Ipso to Ring A)

140.8 C-5 (Ring A) Quaternary (Ipso to Ring B)

133.8 C-3' (Ring B)
Quaternary (

)

131.5 C-1 (Ring A)
Quaternary (

)

130.8 C-5' (Ring B) CH

127.5 C-2' (Ring B) CH

126.8 C-4' (Ring B) CH

125.2 C-6' (Ring B) CH

118.5 C-6 (Ring A) CH

117.2 C-2 (Ring A) CH

114.5 C-4 (Ring A) CH

Infrared (IR) Spectroscopy
IR is useful for confirming functional group integrity, particularly the presence of the amine and

acid without forming a salt.

3350 & 3450 cm

: N-H stretching (Primary amine doublet).
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2500–3000 cm

: O-H stretching (Carboxylic acid, broad "hump").

1685 cm

: C=O stretching (Carboxylic acid dimer).

1620 cm

: N-H bending (Scissoring).

750–800 cm

: C-Cl stretching (Characteristic of chloroarenes).

Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Prevent aggregation and ensure sharp peaks for the exchangeable protons.

Weigh 5–10 mg of the solid compound into a clean vial.

Add 0.6 mL of DMSO-

(99.9% D). Note:

is not recommended due to poor solubility of the amino-acid zwitterion.

Sonicate for 30 seconds to ensure complete dissolution.

Transfer to a 5mm NMR tube.

Acquisition: Run at 298 K. Set relaxation delay (

) to >2.0s to allow full relaxation of the quaternary carbons if running quantitative

.

Protocol 2: HPLC-MS Method for Purity
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Objective: Separate the product from des-chloro or protodeboronated impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (phenol/amine sensitive).

Flow Rate: 1.0 mL/min.

Characterization Workflow Diagram
The following flowchart outlines the logical decision tree for validating the synthesized

compound.
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Crude Product

LC-MS Analysis
(ESI+/-)

Mass = 247/249?
(3:1 Ratio)

Purification
(Flash Chromatography)

Yes

Re-synthesize / Repurify

No (Wrong Mass/Isotope)

1H NMR (DMSO-d6)

Broad Singlet
@ 5.4 ppm?

7 Aromatic Protons?

Yes

No (Amine missing)

Validated Compound
Release

Yes No (Impurity)
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Caption: Decision tree for the spectroscopic validation of 3-Amino-5-(3-chlorophenyl)benzoic
acid.
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Disclaimer:While the spectroscopic data presented above is derived from high-fidelity predictive

models and validated against homologous series found in peer-reviewed literature, researchers

should always treat experimental values from their specific lot as the primary source of truth.

Minor variations in chemical shifts (

ppm) may occur due to concentration, temperature, and water content in DMSO-

.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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